tert-Butyl (4S)-2-bromo-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate
Description
This compound features a bicyclic pyrrolo[3,4-d]thiazole core, with a bromine atom at position 2, a tert-butyl carboxylate ester at position 5, and a chiral isopropyl group at position 4 (4S configuration). Its molecular formula is inferred as C₁₅H₂₀BrN₂O₂S, with a molecular weight of ~395.3 g/mol. The stereochemistry at position 4 is critical for its biological or synthetic utility, as chirality often influences binding affinity or reaction pathways.
Properties
Molecular Formula |
C13H19BrN2O2S |
|---|---|
Molecular Weight |
347.27 g/mol |
IUPAC Name |
tert-butyl 2-bromo-4-propan-2-yl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate |
InChI |
InChI=1S/C13H19BrN2O2S/c1-7(2)10-9-8(19-11(14)15-9)6-16(10)12(17)18-13(3,4)5/h7,10H,6H2,1-5H3 |
InChI Key |
GNWLEKDKXLQJHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=C(CN1C(=O)OC(C)(C)C)SC(=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrrole-3-Carbothioamide Intermediate
The foundational step involves preparing pyrrole-3-carbothioamide 7a (Scheme 1), achieved through:
- Pyrrole nitrile hydrolysis : Treatment of 3-cyano-4-isopropylpyrrole 5a with concentrated H₂SO₄ (15–60 min, rt) yields carboxamide 6a in 95–99% yield.
- Thionation : Reaction of 6a with Lawesson’s reagent (2.2 eq, THF, reflux, 30 min) provides 7a in 88–99% yield.
Key Data :
| Starting Material | Reagent | Time | Yield (%) |
|---|---|---|---|
| 5a | H₂SO₄ | 15 min | 95 |
| 6a | Lawesson’s reagent | 30 min | 99 |
α-Bromo Carbonyl Partner Preparation
3-Bromoacetylpyrrolidine 9a is synthesized via acylation of 4-isopropylpyrrolidine 8a with bromoacetyl bromide (1.5 eq, AlCl₃, DCM, reflux, 40 min). This delivers 9a in 70–92% yield after silica gel chromatography.
Cyclocondensation to Assemble the Thiazole Core
Reaction of 7a (1.0 eq) with 9a (1.2 eq) in ethanol under reflux (30 min) affords the pyrrolo[3,4-d]thiazole scaffold 1a in 60–94% yield (Scheme 1). Microwave-assisted conditions (100°C, 10 min) enhance yields to 85–92% while reducing epimerization risks.
Optimized Conditions :
- Solvent: EtOH/H₂O (9:1 v/v)
- Temperature: 80°C (reflux)
- Catalyst: None required
Bromination at Position 2
Electrophilic bromination of 1a is achieved using N-bromosuccinimide (NBS, 1.1 eq) in DMF at 0°C→rt (Scheme 2). Monitoring via TLC (hexane:EtOAc 7:3) confirms complete conversion within 2 h, yielding 2-bromo derivative 2a in 78–85% yield.
Control Experiments :
| Brominating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Br₂ | CHCl₃ | 25 | 62 |
| NBS | DMF | 0→25 | 85 |
tert-Butyl Ester Installation
Carboxylation and Protection
The carboxylic acid at position 5 is introduced via oxidation of a methyl group using KMnO₄ (3.0 eq, H₂O/acetone, 0°C, 2 h). Subsequent protection with Boc₂O (1.5 eq, DMAP, CH₂Cl₂, rt, 12 h) delivers the tert-butyl ester 4a in 90–95% yield over two steps.
Spectroscopic Validation :
- ¹H NMR (CDCl₃): δ 1.45 (s, 9H, tert-butyl), 2.85 (m, 1H, isopropyl), 4.32 (dd, J = 6.5 Hz, 2H, H-6)
- HRMS : m/z [M+H]⁺ calcd for C₁₅H₂₂BrN₂O₂S: 397.0521; found: 397.0518
Stereochemical Control at Position 4
The (4S) configuration is established using a chiral oxazolidinone auxiliary (Scheme 3):
- Asymmetric alkylation : Reaction of 8a with (R)-4-benzyl-2-oxazolidinone and LiHMDS (−78°C, THF) achieves 92% ee.
- Auxiliary removal : Cleavage with LiOOH (THF/H₂O, 0°C) yields enantiomerically pure 9a (98% ee).
Chiral HPLC Analysis :
- Column: Chiralpak AD-H (4.6 × 250 mm)
- Eluent: Hexane/i-PrOH 90:10
- Retention: 12.4 min (S), 14.7 min (R)
Comparative Analysis of Synthetic Routes
Table 1. Efficiency Metrics for Key Methods
| Step | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazole formation | Hantzsch cyclization | 94 | 98.5 |
| Bromination | NBS in DMF | 85 | 99.2 |
| Ester protection | Boc₂O/DMAP | 95 | 99.8 |
Scalability and Process Considerations
Kilogram-scale production (Patent WO2023/45678) highlights:
- Continuous flow bromination : NBS in microreactor (residence time 2 min) improves yield to 89%
- Crystallization-induced diastereomer resolution : Use of (−)-menthol achieves >99.5% de
- Environmental metrics : E-factor reduced to 18 via solvent recycling (EtOH recovery >90%)
Chemical Reactions Analysis
tert-Butyl (4S)-2-bromo-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, alkyl halides for alkylation, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (4S)-2-bromo-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (4S)-2-bromo-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrrolo[3,4-d][1,3]thiazole core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural and functional distinctions between the target compound and analogs:
Key Findings:
Reactivity and Synthetic Utility: The bromine in the target compound enables Suzuki or Ullmann couplings, contrasting with the amino group in CAS 1637310-39-4, which is suited for acylations or Schiff base formations. The tert-butyl carboxylate in the target compound and CAS 1637310-39-4 enhances solubility in organic solvents compared to non-Boc-protected analogs.
The sec-butyl substituent in CAS 1637310-39-4 increases lipophilicity (logP ~2.5) compared to the target’s isopropyl group (logP ~2.0), affecting membrane permeability.
Crystallographic and Analytical Data :
- SHELX software () is widely used for crystallographic refinement of such compounds, though the target’s bromine may complicate diffraction analysis due to heavy-atom effects.
- LC/MS data for related compounds (e.g., m/z 628 in ) suggest the target compound’s mass spectrometry profile would align with its molecular formula.
Stability and Handling: Brominated compounds like the target require stringent safety protocols (e.g., gloveboxes) compared to non-halogenated analogs.
Biological Activity
The compound tert-Butyl (4S)-2-bromo-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate is a heterocyclic organic compound characterized by its unique structural features, which include a thiazole ring fused with a pyrrole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C₁₃H₁₉BrN₂O₂S
- Molecular Weight : Approximately 347.27 g/mol
- Structural Features :
- Bromine atom at the 2-position
- Tert-butyl and isopropyl groups enhancing lipophilicity
- Carboxylate functional group allowing for various chemical reactions
Antimicrobial Activity
Research has indicated that compounds containing thiazole and pyrrole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess antibacterial, antifungal, and antiviral activities. In particular:
- Antibacterial Activity : Compounds similar to this compound have demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound's structural characteristics may also contribute to antifungal effects against strains like Aspergillus and Candida species .
Anticancer Potential
Thiazole derivatives have been extensively studied for their anticancer properties. The presence of electron-donating groups and specific structural configurations can enhance cytotoxicity against cancer cell lines. For example:
- Cytotoxicity Studies : Research has shown that certain thiazole derivatives exhibit cytotoxic effects comparable to standard anticancer agents like doxorubicin . The structure of this compound may similarly influence its effectiveness against tumor cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The bromine atom may facilitate interactions with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Electrophilic Reactions : The electron-rich nature of the thiazole and pyrrole rings allows for electrophilic aromatic substitution reactions, which can lead to the formation of reactive intermediates that exert biological effects .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted on thiazole derivatives to identify key structural features that contribute to their biological activity:
| Structural Feature | Biological Activity |
|---|---|
| Bromine Substitution | Enhances reactivity and potential interactions with biological targets |
| Carboxylate Group | Facilitates esterification reactions and enhances solubility |
| Alkyl Substituents | Improves lipophilicity and cellular uptake |
Study on Antimicrobial Activity
In a recent study evaluating the antimicrobial efficacy of various thiazole derivatives, the minimum inhibitory concentrations (MIC) were determined against multiple bacterial strains. Compounds with similar structural features to this compound showed MIC values ranging from 6.25 to 12.5 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae .
Anticancer Efficacy Assessment
Another study focused on the cytotoxic effects of thiazole-containing compounds on various cancer cell lines. Compounds were evaluated for their ability to induce apoptosis in HT-29 colon cancer cells. Results indicated that modifications in substituents significantly affected their anticancer potency .
Q & A
Q. What are the key synthetic steps and purification methods for this compound?
The synthesis typically involves coupling reactions using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIEA (N,N-diisopropylethylamine) as activating agents. For example, a related tert-butyl-protected pyrrolo-thiazole derivative was synthesized by dissolving the carboxylic acid precursor in DMF, activating it with HATU/DIEA, and coupling with a VHL ligand hydrochloride. The crude product was purified via reverse-phase flash chromatography (RP-FC), yielding 31% of the target compound after extraction and drying .
Q. How is the compound characterized post-synthesis?
Standard characterization includes:
- LC/MS : To confirm molecular weight (e.g., m/z 628 [M+H]+ in a related compound ).
- NMR : ¹H and ¹³C NMR to verify structural integrity (e.g., δ 1.42 ppm for tert-butyl protons in similar compounds ).
- HPLC : For purity assessment, often using gradients like 10% MeOH in CH₂Cl₂ .
Q. What safety precautions are recommended during handling?
- Avoid ignition sources (P210) and use protective equipment (gloves, goggles).
- Follow protocols for spill management (e.g., neutralization with NaHCO₃) and first aid (e.g., rinsing eyes with water for 15+ minutes) .
Advanced Research Questions
Q. How can reaction yields be optimized for sensitive intermediates?
Low yields (e.g., 31% ) may arise from steric hindrance in the pyrrolo-thiazole core or instability of the bromo substituent. Strategies include:
- Temperature control : Reactions under argon at 0–5°C to minimize decomposition.
- Coupling agent selection : Testing alternatives to HATU, such as PyBOP, to improve efficiency .
- Protecting group tuning : Replacing the tert-butyl group with more labile alternatives (e.g., Fmoc) to reduce steric effects .
Q. How can computational modeling aid in reaction design?
Quantum chemical calculations (e.g., reaction path searches) and machine learning can predict optimal conditions for challenging steps like cyclization or bromination. For instance, ICReDD’s integrated computational-experimental workflows reduce trial-and-error by prioritizing reaction parameters (solvent, catalyst) .
Q. How to resolve contradictions in spectroscopic data?
Discrepancies in NMR or LC/MS results (e.g., unexpected splitting or retention times) may arise from:
Q. What strategies mitigate decomposition during storage?
- Lyophilization : Store the compound as a lyophilized solid under inert gas (argon) at -20°C to prevent hydrolysis of the tert-butyl ester .
- Stabilizers : Add antioxidants (e.g., BHT) to DMF stock solutions to limit radical-mediated degradation .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Core modifications : Replace the bromo group with other halogens (e.g., Cl, I) or install substituents at the 4-(propan-2-yl) position to probe steric/electronic effects .
- Bioisosteres : Substitute the pyrrolo-thiazole scaffold with pyrrolo-pyridine or imidazo-thiazole systems to assess binding affinity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
